N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-5-7-14-9-10-16(12-18(14)21)20-26(22,23)13-15-6-3-4-8-17(15)19/h3-4,6,8-10,12,20H,2,5,7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPNPDFHKVKZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl groups to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, bromine, often in the presence of a catalyst or under controlled temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets within biological systems. The compound’s sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared to structurally related tetrahydroquinoline derivatives with variations in substituents, sulfonamide groups, and aromatic systems. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Sulfonamide vs. Carboxamide Groups :
- The target compound and the benzodioxole derivative share an ethanesulfonyl group but differ in their 7-position substituents (methanesulfonamide vs. carboxamide). Carboxamide-containing analogs (e.g., ) may exhibit altered hydrogen-bonding interactions, impacting target binding .
- The furan-substituted analog replaces ethanesulfonyl with a furan-2-carbonyl group, reducing sulfonamide-related hydrophilicity .
Fluorinated vs. Non-Fluorinated Aromatic Systems: The 2-fluorophenyl group in the target compound and enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the 4-methoxyphenyl acetamide derivative . Fluorine atoms often improve bioavailability by reducing oxidative metabolism .
Alkyl vs. This may lower potency compared to the ethanesulfonyl group in the target compound .
Pharmacological and Computational Insights
While direct pharmacological data for the target compound are unavailable, insights can be inferred from related analogs:
- Morpholine/Piperidine Derivatives: Morpholine- or piperidine-substituted tetrahydroquinolines (e.g., compounds 10e–10g in ) demonstrate mTOR inhibitory activity, suggesting that sulfonamide groups (as in the target compound) may enhance binding to kinase domains through sulfonyl-oxygen interactions .
- Trifluoromethyl Substitutions : The trifluoromethanesulfonamide analog shows higher lipophilicity (logP ~3.2) compared to the target compound (estimated logP ~2.8), which may affect blood-brain barrier penetration .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide is a synthetic compound that exhibits a range of biological activities due to its unique chemical structure. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₂O₄S₂
- Molecular Weight : 342.43 g/mol
- Structure : The compound features a tetrahydroquinoline core with an ethanesulfonyl group and a methanesulfonamide moiety, contributing to its solubility and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth. The sulfonamide functional group is known for its interaction with bacterial enzymes, which may extend to this compound.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in tumor cells and inhibition of key signaling pathways associated with cancer progression.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in various studies. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to other sulfonamide antibiotics.
- Cell Signaling Pathways : Research indicates that the compound may influence pathways such as the MAPK/ERK pathway, which plays a significant role in cell proliferation and survival.
Case Study 1: Anticancer Activity
A study published in 2024 demonstrated that this compound significantly reduced the viability of glioma cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for autoimmune diseases.
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide?
- Methodological Answer : The compound can be synthesized via palladium-mediated cross-coupling reactions or nucleophilic substitution. For example:
Intermediate Preparation : React 7-hydroxy-1,2,3,4-tetrahydroquinoline with ethanesulfonyl chloride in dimethylformamide (DMF) using K₂CO₃ as a base at 60°C for 1.5 hours to form the ethanesulfonyl-substituted tetrahydroquinoline intermediate .
Sulfonamide Formation : Introduce the 2-fluorophenylmethanesulfonyl group via reaction with 2-fluorophenylmethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Purification : Use silica gel chromatography (e.g., hexane/ethyl acetate gradient) and validate purity via HRMS (ESI) and NMR (¹H/¹³C) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions (e.g., ethanesulfonyl and fluorophenyl groups). Key peaks include sulfonamide protons (~10–12 ppm) and aromatic fluorine-coupled splitting patterns .
- HRMS (ESI) : Match experimental molecular ion peaks with theoretical values (e.g., [M+H]⁺ or [M−H]⁻) to confirm molecular formula .
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to assess purity (>95%) and identify impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. What is the compound’s potential biological activity, and how can its interaction with nuclear receptors (e.g., RORγ) be validated?
- Methodological Answer :
- Target Hypothesis : Structurally analogous sulfonamides (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide) act as RORγ inverse agonists with IC₅₀ values <1 μM .
- Assays :
TR-FRET Coactivator Recruitment Assay : Measure displacement of fluorescently labeled coactivator peptides from RORγ ligand-binding domain (LBD) .
Cellular Reporter Assays : Use HEK293 cells transfected with RORγ-LBD fused to a Gal4-DNA-binding domain and a luciferase reporter .
- Data Interpretation : Compare IC₅₀ values with known RORγ modulators (e.g., SR1078, IC₅₀ = 1–3 μM) to assess potency .
Q. How can computational modeling predict the compound’s binding mode to RORγ?
- Methodological Answer :
Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to dock the compound into RORγ’s crystal structure (PDB ID: 4NIE). Focus on sulfonamide interactions with Arg364 and His479 .
Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in explicit solvent to assess binding stability (e.g., RMSD <2 Å) and hydrogen-bond occupancy .
Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG) and correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀/EC₅₀ values of structurally related sulfonamides (e.g., substituent effects on fluorophenyl groups) using public databases (e.g., ChEMBL) .
- Orthogonal Assays : Validate activity in primary cell models (e.g., Th17 differentiation assays) to confirm functional relevance beyond biochemical assays .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified sulfonamide or fluorophenyl groups to isolate critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
